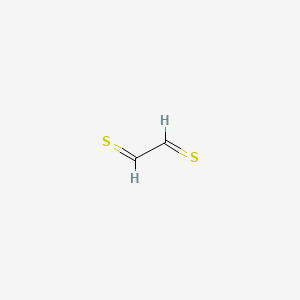

Ethanedithial

CAS No.: 23783-27-9

Cat. No.: VC20668447

Molecular Formula: C2H2S2

Molecular Weight: 90.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23783-27-9 |

|---|---|

| Molecular Formula | C2H2S2 |

| Molecular Weight | 90.17 g/mol |

| IUPAC Name | ethanedithial |

| Standard InChI | InChI=1S/C2H2S2/c3-1-2-4/h1-2H |

| Standard InChI Key | MDDJJTGSROSPKD-UHFFFAOYSA-N |

| Canonical SMILES | C(=S)C=S |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

Both isomers share the molecular formula C₂H₆S₂ but differ in sulfur atom placement:

-

1,1-Ethanedithiol: Geminal configuration with both -SH groups on the same carbon (CH₃CH(SH)₂) .

-

1,2-Ethanedithiol: Vicinal configuration with -SH groups on adjacent carbons (HS-CH₂-CH₂-SH) .

Table 1: Structural Comparison

| Property | 1,1-Ethanedithiol | 1,2-Ethanedithiol |

|---|---|---|

| IUPAC Name | Ethane-1,1-dithiol | Ethane-1,2-dithiol |

| CAS Registry | 26914-40-9 | 540-63-6 |

| FEMA ID | 4111 | Not classified |

| Molecular Weight | 94.19 g/mol | 94.199 g/mol |

Spectroscopic Signatures

Synthesis and Industrial Production

1,1-Ethanedithiol Synthesis

-

Primary Route: Reaction of ethyl 2-mercaptoethyl carbonate with ammonium hydrosulfide under alkaline conditions (pH > 6.8), followed by acidification and solvent extraction .

-

Yield Optimization: Controlled H₂S saturation during synthesis reduces polymeric byproducts to <20% .

1,2-Ethanedithiol Synthesis

Table 2: Synthetic Challenges

| Isomer | Byproduct Formation | Temperature Sensitivity |

|---|---|---|

| 1,1-Ethanedithiol | Polysulfides (15–20%) | Exothermic above 30°C |

| 1,2-Ethanedithiol | Cyclic disulfides (8–12%) | Polymerizes at >150°C |

Physicochemical Properties

Thermal Behavior

-

Boiling Points:

-

Melting Points:

Solubility and Reactivity

| Property | 1,1-Ethanedithiol | 1,2-Ethanedithiol |

|---|---|---|

| Water Solubility | 11.2 g/L (25°C) | 8.9 g/L (25°C) |

| log P (Octanol-Water) | 1.34 | 1.28 |

| pKa (Thiol Groups) | 9.8 ± 0.2 | 10.1 ± 0.3 |

Chemical Reactivity and Applications

1,1-Ethanedithiol in Food Chemistry

-

Flavor Enhancement:

-

Oxidation Pathways:

1,2-Ethanedithiol in Coordination Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume